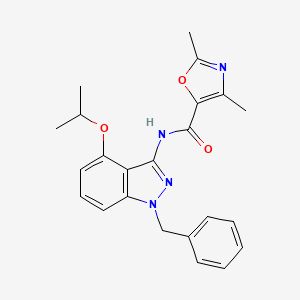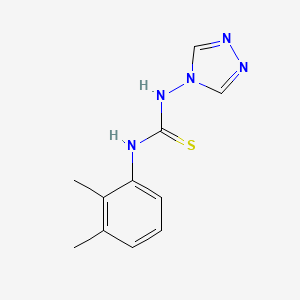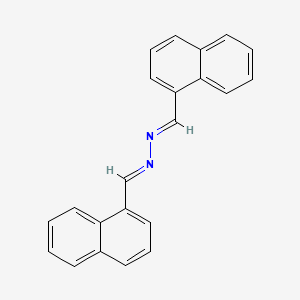
N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzyl-4-isopropoxy-1H-indazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide, also known as BI 2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation, mitosis, and cytokinesis. BI 2536 has been extensively studied for its potential as an anti-cancer drug due to its ability to induce mitotic arrest and apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis and structural characterization of related indazole and indole derivatives, highlighting their chemical properties and potential as building blocks for further chemical reactions. For example, studies have reported the identification of various indazole and indole derivatives in new psychoactive substances, emphasizing the importance of analytical techniques such as liquid chromatography–high-resolution mass spectrometry, gas chromatography–mass spectrometry, and nuclear magnetic resonance spectroscopy in their identification and characterization (Qian et al., 2015). Additionally, the metabolic pathways of synthetic cannabinoids, including indazole derivatives, have been explored using human liver microsomes to understand their biotransformation, which is crucial for the development of biomarkers for drug monitoring (Li et al., 2018).
Pharmacological Potential
The pharmacological potential of indazole derivatives has been a significant area of research, exploring their utility as precursors for developing new therapeutic agents. Studies have synthesized novel analogs of indazole-containing compounds, assessing their antibacterial activity and cytotoxicity against various bacterial strains and cancer cell lines, respectively. These investigations suggest the potential of indazole derivatives in developing new antibacterial agents and anticancer drugs (Palkar et al., 2017), (Lu et al., 2017).
Chemical Properties and Reactions
The chemical properties and reactions of indazole derivatives have been explored to understand their reactivity and potential applications in organic synthesis. Research has focused on the synthesis of 1-arylindazole-3-carboxamides, demonstrating efficient methods for producing pharmaceutically relevant compounds. This highlights the versatility of indazole derivatives in synthesizing a wide range of chemical entities with potential therapeutic applications (Giustiniano et al., 2016).
Propiedades
IUPAC Name |
N-(1-benzyl-4-propan-2-yloxyindazol-3-yl)-2,4-dimethyl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-14(2)29-19-12-8-11-18-20(19)22(25-23(28)21-15(3)24-16(4)30-21)26-27(18)13-17-9-6-5-7-10-17/h5-12,14H,13H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWKHTLTNMAQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C)C(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5598170.png)
![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)
![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)


![1-(4-methylphenyl)-4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2-piperazinone](/img/structure/B5598231.png)

![3-(4-fluorophenyl)-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]acrylamide](/img/structure/B5598236.png)